3-acetyl-5-(2-chlorophenyl)-1-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
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Overview
Description
3-ACETYL-5-(2-CHLOROPHENYL)-1-(4-CHLOROPHENYL)-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-4,6-DIONE is a complex organic compound with a unique structure that includes both chlorophenyl and pyrrolo[3,4-c]pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ACETYL-5-(2-CHLOROPHENYL)-1-(4-CHLOROPHENYL)-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-4,6-DIONE typically involves multi-step organic reactions. The starting materials often include substituted phenylhydrazines and acyl chlorides, which undergo cyclization and condensation reactions under controlled conditions. Specific catalysts and solvents are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH control is common to ensure consistency and safety. Purification processes such as recrystallization or chromatography are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-ACETYL-5-(2-CHLOROPHENYL)-1-(4-CHLOROPHENYL)-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-4,6-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-ACETYL-5-(2-CHLOROPHENYL)-1-(4-CHLOROPHENYL)-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-4,6-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-ACETYL-5-(2-CHLOROPHENYL)-1-(4-CHLOROPHENYL)-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-4,6-DIONE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylacetic acid: Shares the chlorophenyl group but differs in its overall structure and properties.
Carbamic acid, (4-chlorophenyl)-, ethyl ester: Another compound with a chlorophenyl group, used in different applications.
Uniqueness
What sets 3-ACETYL-5-(2-CHLOROPHENYL)-1-(4-CHLOROPHENYL)-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-4,6-DIONE apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its structural complexity allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C19H13Cl2N3O3 |
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Molecular Weight |
402.2 g/mol |
IUPAC Name |
3-acetyl-5-(2-chlorophenyl)-1-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione |
InChI |
InChI=1S/C19H13Cl2N3O3/c1-10(25)16-15-17(24(22-16)12-8-6-11(20)7-9-12)19(27)23(18(15)26)14-5-3-2-4-13(14)21/h2-9,15,17H,1H3 |
InChI Key |
KAXLLGBUNXXNSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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